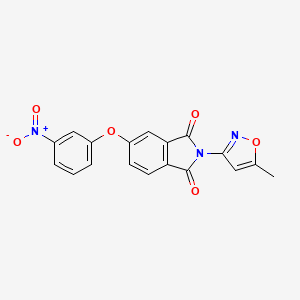![molecular formula C17H19N3O3 B6013903 N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6013903.png)
N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as HMAH, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a hydrazone derivative, which has been shown to exhibit various biological activities.
科学的研究の応用
N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. This compound has been tested against various bacterial and fungal strains, and has shown promising results as a potential antimicrobial agent.
作用機序
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of key enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, and to improve glucose metabolism and insulin sensitivity. This compound has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer.
実験室実験の利点と制限
N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Finally, further studies are needed to explore the potential applications of this compound in other areas of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Further research is needed to explore the potential applications of this compound in various areas of scientific research.
合成法
The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol. The chemical structure of this compound is shown in Figure 1.
特性
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-8-14(9-7-12)18-11-16(21)20-19-10-13-4-3-5-15(23-2)17(13)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXNVPECVUOHV-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile](/img/structure/B6013826.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6013842.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6013845.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6013849.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6013853.png)
![N-(2,5-difluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6013858.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6013863.png)
![5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6013868.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6013872.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6013883.png)
![1-{4-[4-(2,6-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6013889.png)

![N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6013902.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6013909.png)
